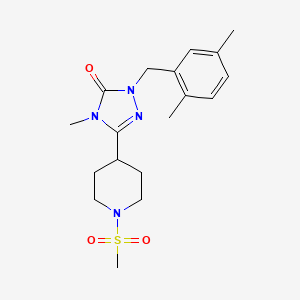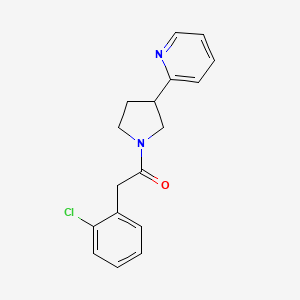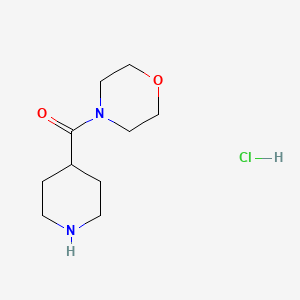
Butyl-2-(4-Ethoxyphenyl)-1-oxo-1,2-Dihydroisochinolin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It likely contains an isoquinoline group, which is a type of heterocyclic compound . Isoquinolines are found in a number of natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The compound likely contains several functional groups, including an ester and an ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with biological molecules such as proteins and nucleic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
- Chalkone (1,3-Diphenylprop-2-en-1-one) und ihre Derivate wurden ausgiebig auf ihre breite Palette biologischer Aktivitäten untersucht. Einige hydroxylierte und methoxylierte Chalkone zeigen eine potente zytotoxische Aktivität gegen Krebszelllinien, einschließlich MCF-7 .
- Die Titelverbindung wurde mit einem Linker-Modus-Ansatz synthetisiert und zeigte eine zytotoxische Aktivität gegen Brustkrebs durch ERα-Hemmung. Rechnergestützte Studien zeigten ihre Wirksamkeit als Kandidaten für ein Antikrebsmittel .
- Obwohl die Verbindung nicht direkt auf antivirale Eigenschaften untersucht wurde, können ihre strukturellen Merkmale eine Untersuchung rechtfertigen. Ähnliche Indolderivate wurden auf ihre antivirale Aktivität gegen RNA- und DNA-Viren untersucht .
- Die Titelverbindung kombiniert Chalkon- und Salicylsäure-Moleküle. Solche Hybridverbindungen können synergistische Effekte und neuartige pharmakologische Profile bieten .
Antikrebs Eigenschaften
Antivirale Aktivität
Hybrid-Verbindungsdesign
Molekular Docking und MD-Simulation
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-5-14-27-22(25)20-15-23(16-10-12-17(13-11-16)26-4-2)21(24)19-9-7-6-8-18(19)20/h6-13,15H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYFSCQURGQGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine](/img/structure/B2535505.png)
![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)


![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)
![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)
